Isopyrocalciferol acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopyrocalciferol acetate can be synthesized through the thermal isomerization of vitamin D3 derivatives. The process involves the isomerization of pyrocalciferol at higher temperatures, leading to the formation of isopyrocalciferol . The reaction conditions typically include controlled heating and the presence of specific catalysts to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced analytical techniques to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopyrocalciferol acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
Scientific Research Applications
Isopyrocalciferol acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopyrocalciferol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of immune cell functions and the inhibition of microbial growth. It is believed to enhance the immune response by promoting the activity of immune cells and inhibiting the growth of certain bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isopyrocalciferol acetate include:
- Ergosta-7,22-dien-3β-yl acetate
- Ergosta-5,7,22-trien-3β-ol (ergosterol)
- Ergosta-7,22-dien-3-one
- Ergosta-7,22-dien-3β-ol
Uniqueness
This compound is unique due to its specific isomeric structure and its distinct biological activities. Unlike other similar compounds, it has been shown to have specific effects on immune cells and antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
2874-25-1 |
---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
[(3S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
NGEVNHYPVVOXPB-ZLQSPFBJSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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